2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide
Übersicht
Beschreibung
2-[(Benzylsulfonyl)amino]-N,N-diethylbenzamide (BZS) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound is known for its unique chemical structure, which makes it an ideal candidate for use in various laboratory experiments. The purpose of Additionally, this paper will also list several future directions for the use of BZS in scientific research.
Wirkmechanismus
The mechanism of action of 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide is primarily related to its ability to inhibit the activity of various enzymes. Specifically, 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are enzymes that play a critical role in various physiological processes. Additionally, 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has been shown to modulate the activity of ion channels and neurotransmitter release, which can have significant effects on neuronal activity.
Biochemical and Physiological Effects:
2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has been shown to have several biochemical and physiological effects. Specifically, 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which can have significant effects on various physiological processes. Additionally, 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has been shown to modulate the activity of ion channels and neurotransmitter release, which can have significant effects on neuronal activity. 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has also been shown to have potent anticonvulsant properties, making it an ideal candidate for use in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide in lab experiments is its unique chemical structure, which makes it an ideal candidate for use in various laboratory experiments. Additionally, 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has been extensively studied, and its mechanism of action is well understood, making it an ideal candidate for use in the study of various physiological and biochemical processes. However, one of the limitations of using 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide in lab experiments is that it can be challenging to synthesize, and the synthesis process can be time-consuming.
Zukünftige Richtungen
There are several future directions for the use of 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide in scientific research. One potential application is in the treatment of epilepsy, where 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has been shown to have potent anticonvulsant properties. Additionally, 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has been shown to modulate the activity of ion channels and neurotransmitter release, which can have significant effects on neuronal activity. Therefore, 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide may have potential applications in the treatment of various neurological disorders. Additionally, 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide may have potential applications in the study of various physiological and biochemical processes, including the regulation of ion channels and neurotransmitter release. Overall, the unique chemical properties of 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide make it an ideal candidate for use in various laboratory experiments, and further research is needed to explore its potential applications.
Conclusion:
In conclusion, 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. The synthesis method of 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide is relatively simple, and the compound has been extensively studied, making it an ideal candidate for use in various laboratory experiments. 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has several biochemical and physiological effects, and its mechanism of action is well understood, making it an ideal candidate for use in the study of various physiological and biochemical processes. Additionally, 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has potential applications in the treatment of various neurological disorders, and further research is needed to explore its potential applications.
Wissenschaftliche Forschungsanwendungen
2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has been extensively used in scientific research due to its unique chemical properties. This compound is known for its ability to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase. Additionally, 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has been shown to have potent anticonvulsant properties, making it an ideal candidate for use in the treatment of epilepsy. 2-[(benzylsulfonyl)amino]-N,N-diethylbenzamide has also been used as a tool in the study of various physiological and biochemical processes, including the regulation of ion channels and neurotransmitter release.
Eigenschaften
IUPAC Name |
2-(benzylsulfonylamino)-N,N-diethylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-3-20(4-2)18(21)16-12-8-9-13-17(16)19-24(22,23)14-15-10-6-5-7-11-15/h5-13,19H,3-4,14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDHDBMDTIBFKOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.